molecular formula C20H11F2N3O3S2 B391860 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide

Cat. No.: B391860
M. Wt: 443.5g/mol
InChI Key: RSYDODWZEJXURO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide is a complex organic compound that features a benzothiazole moiety, a nitro group, and difluorobenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as L-proline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Solvents such as ethanol and DMF are frequently used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzothiazole ring would produce sulfoxides or sulfones .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide is unique due to the presence of both nitro and difluoro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C20H11F2N3O3S2

Molecular Weight

443.5g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide

InChI

InChI=1S/C20H11F2N3O3S2/c21-15-5-3-4-14(18(15)22)19(26)23-11-8-12(25(27)28)10-13(9-11)29-20-24-16-6-1-2-7-17(16)30-20/h1-10H,(H,23,26)

InChI Key

RSYDODWZEJXURO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C(C(=CC=C4)F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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